1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide
Overview
Description
1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide involves its ability to selectively inhibit the activity of the protein kinase CK2. This inhibition leads to a range of downstream effects, including the modulation of various signaling pathways and the inhibition of cell proliferation. Additionally, this compound has been found to modulate the activity of the neurotransmitter dopamine by binding to the dopamine transporter, which regulates the uptake of dopamine into neurons. This modulation of dopamine activity may contribute to the potential therapeutic effects of this compound in neurological disorders.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. Additionally, this compound has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to modulate the activity of the neurotransmitter dopamine, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide in lab experiments include its high purity and yield, making it a valuable tool for studying various biological processes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for scientific research. However, there are also limitations to using this compound in lab experiments. For example, this compound may exhibit off-target effects, which could confound experimental results. Additionally, the use of this compound may be limited by its solubility and stability, which could affect its efficacy in certain experimental conditions.
Future Directions
There are several potential future directions for further research on 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of the protein kinase CK2, which could have potential applications in cancer therapy. Additionally, the modulation of dopamine activity by this compound could be further explored as a potential therapeutic target for neurological disorders such as Parkinson's disease. Finally, the development of new methods for synthesizing this compound could improve its availability and accessibility for scientific research.
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, making it a valuable tool for studying various biological processes. This compound has been used as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. This compound has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to modulate the activity of the neurotransmitter dopamine, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-7-9-18(10-8-15)26(24,25)22-12-4-5-16(14-22)19(23)21-13-17-6-2-3-11-20-17/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZDOZOMHQZZAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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